3,4-Pentadien-2-ol, 2-methyl- 3,4-Pentadien-2-ol, 2-methyl-
Brand Name: Vulcanchem
CAS No.: 34761-53-0
VCID: VC19661191
InChI: InChI=1S/C6H10O/c1-4-5-6(2,3)7/h5,7H,1H2,2-3H3
SMILES:
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

3,4-Pentadien-2-ol, 2-methyl-

CAS No.: 34761-53-0

Cat. No.: VC19661191

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

3,4-Pentadien-2-ol, 2-methyl- - 34761-53-0

Specification

CAS No. 34761-53-0
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Standard InChI InChI=1S/C6H10O/c1-4-5-6(2,3)7/h5,7H,1H2,2-3H3
Standard InChI Key FURIQYQDOBLDAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C=C=C)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of a pentadienol backbone with a methyl substituent at the second carbon. The IUPAC name, 3,4-pentadien-2-ol, 2-methyl-, reflects the positions of the double bonds (C3–C4 and C4–C5) and the hydroxyl group at C2, which is further substituted by a methyl group . The SMILES notation CC(C)(C=C=C)O\text{CC(C)(C=C=C)O} and InChIKey FURIQYQDOBLDAQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Stereoelectronic Features

The conjugated diene system (C=C=C\text{C=C=C}) introduces significant electron delocalization, influencing reactivity and stability. The hydroxyl group at C2 participates in hydrogen bonding, as evidenced by a computed topological polar surface area of 20.2 Ų . The molecule’s rotatable bond count of 1 suggests limited conformational flexibility, which may impact its interactions in synthetic pathways .

Synthesis and Stereochemical Control

Sequential 1,4-Elimination and -Wittig Rearrangement

A stereoselective synthesis of related pentadienols was reported by Nakano et al. (2017), starting from (EE)-4-alkoxy-2-butenyl benzoates . The protocol involves:

  • 1,4-Elimination: Deprotonation of the α-hydrogen by a base (e.g., NaOH or KOH) generates a π-allylic palladium intermediate.

  • [1, -Wittig Rearrangement: Treatment with nn-BuLi induces a -shift, yielding (2Z,4E2Z,4E)-2,4-pentadien-1-ols with >20:1 ZZ-selectivity .

This method achieves 68–73% yields under optimized conditions (5 mol% [Pd(dppe)2_2], degassed THF, 18 h) . The stereoelectronic effects governing the selectivity are attributed to the preferential deprotonation of the more acidic α-hydrogen, ensuring predictable stereochemical outcomes .

Comparative Analysis of Synthetic Routes

Physicochemical Properties

Key Physical Parameters

PropertyValueSource
Molecular FormulaC6H10O\text{C}_6\text{H}_{10}\text{O}
Molecular Weight98.14 g/mol
XLogP30.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds1

Solubility and Stability

Though experimental data on solubility are unavailable, the computed XLogP3 value of 0.4 suggests moderate hydrophobicity . The compound’s stability under ambient conditions remains uncharacterized, but the presence of conjugated double bonds implies susceptibility to electrophilic additions and polymerization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

PubChem’s spectral data include a 13C^{13}\text{C} NMR spectrum with peaks corresponding to the following environments :

  • δ 110–120 ppm: sp2^2 -hybridized carbons in the diene system.

  • δ 70–75 ppm: Oxygen-bearing carbon (C2).

  • δ 20–30 ppm: Methyl and methylene carbons.

Mass Spectrometry

The exact mass of 98.073164938 Da matches the molecular formula C6H10O\text{C}_6\text{H}_{10}\text{O}, with fragmentation patterns likely dominated by cleavage of the allylic C–O bond .

Applications and Future Directions

Role in Organic Synthesis

The compound’s conjugated diene and hydroxyl groups make it a potential intermediate for Diels-Alder reactions or cross-coupling processes. Nakano’s work demonstrates its utility in stereoselective syntheses, particularly for bioactive molecules requiring defined geometries .

Challenges and Opportunities

Current limitations include the lack of toxicity data and scalable synthesis protocols. Future research should prioritize:

  • Green Synthetic Routes: Reducing palladium loadings or replacing noble metals.

  • Functionalization Studies: Investigating epoxidation or hydroxyl-directed reactions.

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